molecular formula C9H9NO3 B1316929 4-Hydroxy-3,5-dimethoxybenzonitrile CAS No. 72684-95-8

4-Hydroxy-3,5-dimethoxybenzonitrile

Cat. No. B1316929
CAS RN: 72684-95-8
M. Wt: 179.17 g/mol
InChI Key: JKPLQGXXESDJLY-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethoxybenzonitrile is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.18 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

4-Hydroxy-3,5-dimethoxybenzonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 311.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 57.5±3.0 kJ/mol and a flash point of 142.4±27.9 °C . It has a molar refractivity of 45.6±0.4 cm3 .

Scientific Research Applications

It’s possible that this compound is used in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research , but without specific studies or applications, it’s difficult to provide the detailed information you’re looking for.

properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPLQGXXESDJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888169
Record name Benzonitrile, 4-hydroxy-3,5-dimethoxy-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-dimethoxybenzonitrile

CAS RN

72684-95-8
Record name 4-Hydroxy-3,5-dimethoxybenzonitrile
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Record name Benzonitrile, 4-hydroxy-3,5-dimethoxy-
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Record name Benzonitrile, 4-hydroxy-3,5-dimethoxy-
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Record name Benzonitrile, 4-hydroxy-3,5-dimethoxy-
Source EPA DSSTox
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Record name 4-hydroxy-3,5-dimethoxybenzonitrile
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Record name Benzonitrile, 4-hydroxy-3,5-dimethoxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
XW Cheng - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 9| September 2007| Page o3797 https://doi.org/10.1107/S1600536807039256 …
Number of citations: 5 scripts.iucr.org
J Żabiński, I Wolska, D Maciejewska - Journal of molecular structure, 2007 - Elsevier
The synthesis and structural studies in solid state of new 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane 1 and 1,5-bis(4-cyano-2,6-methoxyphenoxy)pentane 2 are presented. …
Number of citations: 12 www.sciencedirect.com
J Żabiński, D Maciejewska, P Kaźmierczak - Journal of Molecular Structure, 2009 - Elsevier
The paper presents the analysis of the structures of four novel sulfonamide-based bis-amidines, and four novel interesting intermediates leading to them, named bis-nitriles, in solid-…
Number of citations: 11 www.sciencedirect.com
F Gautier, HA Vandecasteele, F Tourneix… - Regulatory Toxicology …, 2023 - Elsevier
Skin sensitisation is a key adverse human health effect to be addressed in the safety assessment of cosmetic ingredients. Regulatory demands and scientific progress have led to the …
Number of citations: 3 www.sciencedirect.com
P Nimnual, J Tummatorn… - The Journal of …, 2015 - ACS Publications
The utility of the nitrogen extrusion reaction of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN 3 in the presence of ZrCl 4 or TfOH, has been …
Number of citations: 42 pubs.acs.org
BV Rokade, KR Prabhu - The Journal of organic chemistry, 2012 - ACS Publications
An excellent utility of Schmidt reaction of aldehydes to access corresponding nitriles in an instantaneous reaction is demonstrated. The reaction of aldehydes with NaN 3 and TfOH …
Number of citations: 148 pubs.acs.org
DJ Quinn - 2017 - rdw.rowan.edu
Nitrogen is found in virtually all valuable chemical compounds. The abundance of atmospheric nitrogen however, is rendered inaccessible because of the strong NN triple bond, …
Number of citations: 2 rdw.rowan.edu
GJ Haun - 2018 - search.proquest.com
With the introductions of pharmaceuticals into modern day society many people have been using them to improve their lives. Due to this high increase in demand along with the ever-…
Number of citations: 3 search.proquest.com

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